3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a unique structure comprising a benzamide core substituted with a fluoro group and a furan-oxadiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown significant inhibitory activity against various viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the furan ring: The furan ring can be incorporated through cyclization reactions involving furfural or other furan derivatives.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with an appropriate amine under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-fluoro-N-[5-(furan-2-yl)-1,3,4-triazol-2-yl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNLBNTHMJKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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